N-methylphenylethanolamine

Description

Properties

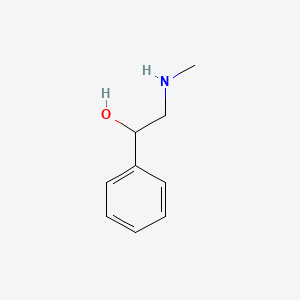

IUPAC Name |

2-(methylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTYHONEGJTYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6027-95-8 (hydrochloride) | |

| Record name | N-Methylphenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90988242 | |

| Record name | (+/-)-Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylphenylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6589-55-5, 68579-60-2 | |

| Record name | 2-(Methylamino)-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(methylamino)methyl]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOSTACHINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7B63FX8CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylphenylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 76 °C | |

| Record name | N-Methylphenylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-methylphenylethanolamine

Introduction

N-methylphenylethanolamine, also known by names such as Halostachine, is a naturally occurring alkaloid belonging to the phenylethanolamine class of compounds.[1][2] First isolated from the Asian shrub Halostachys caspica, it is structurally related to key biogenic amines and adrenergic drugs like phenylethanolamine, synephrine, and ephedrine.[1][2] As a secondary amine and a β-hydroxylated phenethylamine, this compound serves as a substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of epinephrine.[3] Its structural characteristics and biological interactions make it a molecule of significant interest in medicinal chemistry and pharmacology.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these properties is fundamental for researchers in drug discovery and development, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document will delve into the key parameters, the experimental methodologies used for their determination, and the implications of these properties for scientific research.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. This compound is an aromatic compound, an amine, and an alcohol.[1][2] The presence of a secondary amine group renders it a weak base, capable of forming salts with various acids.[1][2]

-

IUPAC Name: 2-(methylamino)-1-phenylethanol[4]

-

Common Synonyms: Halostachine, MPEOA, α-(Methylaminomethyl)benzyl alcohol[4]

-

CAS Number: 6589-55-5 (for the racemate)[3]

-

Chemical Structure:

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for researchers. It is important to note that while some properties are well-documented, others, such as the boiling point and LogP, have limited experimentally determined data available in public literature.

| Property | Value | Source(s) |

| Physical State | Colorless to light yellow solid | [1] |

| Melting Point | 74-76 °C (racemate) | [4] |

| 43-45 °C (levorotatory enantiomer) | [2] | |

| Boiling Point | 120-125 °C (Predicted) | [5] |

| pKa | 9.29 (for the hydrochloride salt at 25 °C) | [2] |

| LogP (Octanol/Water) | 0.73 (Predicted) | [6] |

| Water Solubility | Soluble | [1] |

In-Depth Analysis of Key Properties

Stereochemistry

A critical structural feature of this compound is the presence of a chiral center at the benzylic carbon—the carbon atom bonded to both the hydroxyl group and the phenyl ring.[1][2] This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-N-methylphenylethanolamine.

-

The naturally occurring form, known as halostachine, is the levorotatory (R)-enantiomer.[2]

-

Synthetic preparations of this compound are typically produced and supplied as a racemic mixture, containing equal amounts of both enantiomers.[1]

The stereochemistry of a molecule is paramount in drug development, as different enantiomers can exhibit distinct pharmacological activities and metabolic fates. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors.

Ionization (pKa)

The pKa value is a measure of the acidity of a compound. For a basic compound like this compound, the pKa of its conjugate acid (the protonated amine) is crucial. With a pKa of 9.29 for its hydrochloride salt, the secondary amine group is the primary site of protonation.[2]

This pKa value has significant physiological implications. At the physiological pH of 7.4, this compound will exist predominantly in its protonated, cationic form. The degree of ionization can be estimated using the Henderson-Hasselbalch equation. This high degree of ionization at physiological pH influences the molecule's:

-

Solubility: The charged form is generally more water-soluble, which is favorable for formulation in aqueous solutions.

-

Absorption: The ability to cross lipid-rich biological membranes (like the intestinal wall or the blood-brain barrier) is often favored by the neutral, uncharged form. The high degree of ionization may therefore limit passive diffusion.

-

Receptor Binding: The charge state of the molecule will dictate its ability to form ionic bonds with its biological targets.

Lipophilicity (LogP)

The partition coefficient (P) between octanol and water is a key indicator of a molecule's lipophilicity, or its "greasiness." It is typically expressed as its logarithm, LogP. This parameter is a cornerstone of drug design, as it affects solubility, membrane permeability, and plasma protein binding.

Solubility

This compound is described as being soluble in water.[1] While quantitative solubility data is not widely published, its polar functional groups (hydroxyl and amine) and its ability to exist in a charged state contribute to its aqueous solubility. Solubility is a critical parameter in drug development for several reasons:

-

Formulation: It dictates the types of formulations that can be developed (e.g., aqueous solutions for injection, oral solutions).

-

Bioavailability: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed.

Experimental Determination of Physicochemical Properties

To ensure data integrity and reproducibility, the determination of physicochemical properties must follow standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[7]

Protocol 1: Determination of LogP by the Shake-Flask Method (OECD 107)

The shake-flask method is a classic and direct approach for determining the octanol/water partition coefficient.[8] It is most suitable for compounds with expected LogP values in the range of -2 to 4.[9]

Principle: A known amount of the test substance is dissolved in a two-phase system of n-octanol and water. The system is vigorously mixed to allow the substance to partition between the two immiscible layers until equilibrium is reached. The concentration of the substance in each phase is then measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]

Step-by-Step Methodology:

-

Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking the two solvents together for 24 hours, followed by a separation period.

-

Test Substance Preparation: Prepare a stock solution of this compound in n-octanol. The final concentration should not exceed 0.01 mol/L in either phase.[10]

-

Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a defined volume of the n-octanol stock solution with a defined volume of the water phase.

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 5-15 minutes) at a constant temperature (typically 25 °C). Allow the phases to separate completely. Centrifugation is often used to ensure clear separation.

-

Sampling and Analysis: Carefully withdraw aliquots from both the n-octanol and water phases.

-

Quantification: Determine the concentration of this compound in each phase using a validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).

-

Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Causality and Trustworthiness: This method's trustworthiness relies on achieving true equilibrium and accurately measuring the concentrations in each phase. The use of pre-saturated solvents is critical to prevent volume changes during the experiment. The analytical method must be validated for linearity, accuracy, and precision in both the octanol and water matrices to ensure reliable quantification.[1]

Experimental Workflow: Shake-Flask LogP Determination

Caption: Workflow for LogP determination using the OECD 107 shake-flask method.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and identification of this compound.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include a complex multiplet in the aromatic region (around 7.2-7.4 ppm) corresponding to the phenyl ring protons, and distinct signals for the methine (CH-OH), methylene (CH₂-N), and methyl (N-CH₃) protons in the aliphatic region. ¹³C NMR complements this by showing signals for each unique carbon atom.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A broad absorption band between 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretch of the secondary amine and C-H stretches from the aromatic ring are also prominent features.[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak at an m/z (mass-to-charge ratio) of 151, corresponding to the molecular weight of the compound. The fragmentation pattern is highly characteristic; a common base peak at m/z 44 results from the cleavage of the bond between the two aliphatic carbons, forming the [CH₂=NHCH₃]⁺ fragment.[4]

Implications for Drug Development

The collective physicochemical properties of this compound provide critical insights for drug development professionals:

-

ADME Profile:

-

Absorption: Its good water solubility and moderate lipophilicity suggest that oral absorption is possible. However, its high degree of ionization at intestinal pH may limit its rate of passive diffusion across the gut wall.

-

Distribution: The moderate lipophilicity suggests it may distribute into tissues, but its ability to cross the blood-brain barrier could be restricted by its ionization state.

-

Metabolism: The secondary amine and alcohol functionalities are potential sites for metabolic transformation, such as oxidation by monoamine oxidases or conjugation reactions.[3]

-

-

Formulation: The compound's ability to form stable hydrochloride salts and its inherent water solubility are advantageous for developing aqueous-based formulations for parenteral or oral liquid dosage forms.

Conclusion

This compound is a phenylethanolamine alkaloid with a well-defined chemical structure and a distinct set of physicochemical properties. Its chirality, basicity (pKa), and balanced lipophilicity are key characteristics that govern its biological behavior. While core properties like melting point and pKa are experimentally established, further quantitative data on its boiling point, LogP, and water solubility would provide a more complete profile. The methodologies and principles outlined in this guide offer a framework for the rigorous scientific characterization of this and similar molecules, which is an essential prerequisite for any advanced research in pharmacology and drug development.

References

-

Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved January 7, 2026, from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved January 7, 2026, from [Link]

-

GOV.UK. (2023). Estimating the octanol-water partition coefficient for chemical substances. Retrieved January 7, 2026, from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Halostachine. Retrieved January 7, 2026, from [Link]

-

FooDB. (2011). Showing Compound this compound (FDB022596). Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved January 7, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2-(Methylamino)-1-phenylethanol. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound (6589-55-5) for sale [vulcanchem.com]

- 2. Halostachine - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 6589-55-5 [smolecule.com]

- 4. This compound | C9H13NO | CID 913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 2-Amino-1-phenylethanol 98 7568-93-6 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 2-(Dimethylamino)-1-phenylethanol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 2-amino-1-phenylethanol [stenutz.eu]

N-methylphenylethanolamine: A Comprehensive Guide to its Natural Sources, Isolation, and Characterization

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-methylphenylethanolamine (NMPEA), also known by its alkaloid name Halostachine, is a naturally occurring biogenic amine with a chemical structure related to other well-known phenethylamines such as ephedrine and synephrine.[1] Its presence in various plant species and its role as a substrate for the enzyme phenylethanolamine N-methyl transferase (PNMT) in animals underscore its biological significance.[1][2] This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification from botanical matrices, and the analytical techniques required for its structural elucidation and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and phytochemistry.

Introduction to this compound

This compound (NMPEA) is a β-hydroxy-phenethylamine alkaloid.[1] Its structure features a phenyl group, an ethanolamine backbone, and a methyl group attached to the nitrogen atom. This configuration creates a chiral center at the benzylic carbon, meaning the compound can exist as two distinct enantiomers (R- and S- forms) or as a racemic mixture.[1] The naturally occurring form isolated from Halostachys caspica is the levorotatory (R)-enantiomer.[1]

Chemically, NMPEA is a weak base capable of forming salts with acids.[1][3] This property is fundamental to the extraction and purification strategies discussed later in this guide. Its structural similarity to adrenergic agonists has prompted pharmacological investigation, though it has not been developed as a prescription drug.[1]

Alternative Names:

Chemical and Physical Properties

A precise understanding of NMPEA's properties is crucial for designing effective isolation and analytical protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [4] |

| CAS Number | 495-42-1 (for R-isomer); 6589-55-5 (for racemate) | [1][4] |

| Appearance | Colorless solid | [1] |

| Melting Point | 43-45 °C (R-enantiomer, "halostachine") | [1] |

| Melting Point (HCl Salt) | 113-114 °C (R-enantiomer); 103-104 °C (racemate) | [1] |

| pKa (Hydrochloride Salt) | 9.29 (at 25°C, 10 mM) | [1] |

| Specific Rotation [α]D | -47.03° (R-enantiomer) | [1] |

Natural Occurrence and Biosynthesis

This compound has been identified in a diverse range of plant families and is also found endogenously in animals as part of key metabolic pathways.

Plant Sources

The distribution of NMPEA in the plant kingdom is specific, with notable concentrations found in the following species.

| Plant Family | Species | Common Name | Significance |

| Amaranthaceae | Halostachys caspica (syn. H. belangeriana) | - | First plant from which NMPEA (as halostachine) was isolated.[1][2][5] |

| Ephedraceae | Ephedra sinica and other Ephedra spp. | Ma Huang | Co-occurs with other major alkaloids like ephedrine and pseudoephedrine.[6][7][8] |

| Poaceae | Lolium perenne | Perennial Ryegrass | Source of isolation, demonstrating wider distribution.[1][5] |

| Poaceae | Festuca arundinacea | Tall Fescue | Another grass species confirmed to contain NMPEA.[1][5] |

| Rutaceae | Citrus aurantium | Bitter Orange | Rich in structurally similar alkaloids like p-synephrine; while direct NMPEA isolation is less documented, the plant family is a key source of phenethylamines.[9][10] |

Presence in Animal Tissues and Biosynthesis

In animals, this compound is a substrate for phenylethanolamine N-methyl transferase (PNMT), the enzyme that catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[2][3] This enzyme transfers a methyl group from S-adenosyl-L-methionine to phenylethanolamine, forming NMPEA.[3][11] The presence of NMPEA has been implied in rat brain tissue, highlighting its role in neurochemistry.[1][2]

Isolation and Purification from Natural Sources

The isolation of this compound, like most alkaloids, leverages its basic nature and differential solubility in aqueous and organic solvents. The general workflow involves liberating the free base from its salt form within the plant matrix, extracting it into an organic solvent, and then purifying it through a series of acid-base manipulations and chromatographic techniques.

General Isolation Workflow Diagram

The following diagram illustrates the logical flow for extracting and purifying alkaloids from a plant source.

Caption: General workflow for the isolation of alkaloids via acid-base extraction.

Detailed Experimental Protocol

This protocol synthesizes standard methodologies for alkaloid extraction from dried plant material, such as Ephedra sinica.

Step 1: Preparation and Defatting

-

Obtain dried and authenticated plant material (e.g., stems of E. sinica).

-

Grind the material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration. This is a critical step to ensure efficient extraction.[12]

-

(Optional but Recommended) To remove non-polar constituents like fats and waxes that can interfere with subsequent steps, perform a preliminary extraction with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for several hours. Discard the solvent fraction.[12]

Step 2: Liberation and Extraction of Free Alkaloid Base

-

Air-dry the defatted plant powder to remove residual hexane.

-

Moisten the powder with a base, such as 10% aqueous sodium carbonate or ammonium hydroxide solution, until it is uniformly damp. This step is crucial as it converts the alkaloidal salts present in the plant tissue into their free base forms, which are soluble in organic solvents.[13][14]

-

Pack the alkalinized powder into a Soxhlet extractor or use it for maceration.

-

Extract the free bases with a suitable water-immiscible organic solvent, such as chloroform or dichloromethane, for 12-24 hours. Chloroform is often considered an excellent solvent for a wide range of alkaloids.[13]

Step 3: Acid-Base Liquid-Liquid Purification

-

Concentrate the crude organic extract from Step 2 under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in the same organic solvent (e.g., chloroform).

-

Transfer the solution to a separatory funnel and perform a liquid-liquid extraction by shaking it with a dilute aqueous acid (e.g., 1-5% sulfuric acid or hydrochloric acid).[13][15] The basic alkaloids will be protonated and partition into the acidic aqueous phase as their corresponding water-soluble salts.

-

Separate the two layers. The organic layer, now containing neutral and acidic lipophilic impurities, can be discarded.

-

Combine all acidic aqueous fractions and cool them in an ice bath.

-

Slowly add a base (e.g., concentrated ammonium hydroxide) to the aqueous solution with stirring until the pH is strongly alkaline (pH 9-10). This deprotonates the alkaloid salts, causing the free bases to precipitate or become amenable to extraction.

-

Extract the liberated free alkaloids from the basified aqueous solution by partitioning several times with fresh portions of an organic solvent (e.g., chloroform or dichloromethane).

Step 4: Final Purification and Isolation

-

Combine the organic extracts from the previous step, dry them over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield a concentrated crude alkaloid mixture.

-

Subject this mixture to chromatographic separation. Column chromatography using silica gel or alumina is a common first step. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).

-

Monitor the collected fractions by Thin Layer Chromatography (TLC).

-

For final high-purity isolation, fractions containing NMPEA can be further purified using preparative High-Performance Liquid Chromatography (HPLC).[12][13]

Analytical Characterization and Quantification

Once isolated, the identity and purity of this compound must be confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow Diagram

Caption: Standard analytical workflow for the characterization of an isolated natural product.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A primary tool for both purity assessment and quantification. Since NMPEA lacks a strong chromophore, UV detection at low wavelengths can be challenging. For sensitive quantification, pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 2,4-dinitrofluorobenzene (FDNB) is often employed to attach a UV-active or fluorescent tag, significantly lowering detection limits.[16][17] Reversed-phase columns (e.g., C18) are typically used for separation.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile and thermally stable compounds like NMPEA. It provides excellent separation, and when coupled with a mass spectrometer, it allows for definitive identification based on the compound's mass spectrum and retention time.[18][19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique for the analysis of alkaloids in complex matrices.[20][21] LC-MS/MS provides high sensitivity and selectivity, making it the method of choice for trace-level quantification in biological or botanical samples.

Spectroscopic Methods

-

Mass Spectrometry (MS): Provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern. High-resolution mass spectrometry (HR-MS) can determine the exact molecular formula.[22][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.[22][23] The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, allow for the complete assignment of the molecule's structure.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For NMPEA, characteristic absorption bands would be observed for the hydroxyl (-OH), secondary amine (-NH), and aromatic ring C-H bonds.[23]

Conclusion

This compound is an important natural alkaloid found in several plant genera, most notably Halostachys, Ephedra, and various grasses. Its isolation from these botanical sources relies on classical alkaloid extraction principles, primarily acid-base liquid-liquid extraction, followed by modern chromatographic purification techniques. The successful characterization and quantification of the isolated compound depend on the synergistic application of advanced chromatographic and spectroscopic methods. This guide provides a foundational framework for researchers to confidently approach the extraction and analysis of this compound, enabling further investigation into its pharmacological properties and potential applications.

References

- Chemical Constituents from Citrus aurantium L. (n.d.).

- This compound - 6589-55-5. (n.d.). Vulcanchem.

- Pharmacognosy. (n.d.).

- An Overview on Citrus aurantium L.: Its Functions as Food Ingredient and Therapeutic Agent. (n.d.).

- Ephedra Sinica. (n.d.). myadlm.org.

- Citrus aurantium L. Active Constituents, Biological Effects and Extraction Methods. An Updated Review. (n.d.). PubMed Central.

- Video: Alkaloid Isolation & Purification. (n.d.). Study.com.

- Chemical composition of Citrus aurantium L. leaves and zest essential oils, their antioxidant, antibacterial single and. (n.d.). JOCPR.

- Isolation and Purification of Alkaloids. (n.d.). Scribd.

- Halostachine. (n.d.). Wikipedia.

- The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). JOCPR.

- Process for the extraction and purification of alkaloids. (n.d.). Google Patents.

- Chemical composition and active compounds in Bitter orange (Citrus aurantium) peels. (n.d.).

- Chemical constituents of the stems of Ephedra sinica. (n.d.). PubMed.

- Full article: Chemical constituents of the stems of Ephedra sinica. (n.d.).

- Buy this compound | 6589-55-5. (n.d.). Smolecule.

- Ephedra (plant). (n.d.). Wikipedia.

- Chemical composition of various Ephedra species. (n.d.). PubMed Central (PMC) - NIH.

- Buy Halostachine | 495-42-1. (2023, August 15). Smolecule.

- Ingredient: Halostachine. (n.d.). Caring Sunshine.

- hplc determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. (n.d.). ResearchGate.

- Compound Information Page. (2021, March 1). NIMH Chemical Synthesis and Drug Supply Program.

- HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. (n.d.). ResearchGate.

- Determination of phenylethanolamine N-methyltransferase by high-performance liquid chromatography with fluorescence detection. (n.d.). PubMed.

- Phenylethanolamine. (n.d.). Wikipedia.

- An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production. (n.d.). PubMed Central (PMC) - NIH.

- Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (n.d.). I.R.I.S.

- Phenethylamine and related compounds in plants. (n.d.). Semantic Scholar.

- A new method for large-scale extraction of ephedra alkaloids. (n.d.). Google Patents.

- Isolation, Structural Characterization and Identification of Major Constituents in Ephedra foliata Naturally Growing in Iraq by. (2024, December 22).

- (PDF) An N -methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production. (2025, July 6). ResearchGate.

- Isolation, Structural Characterization and Identification of Major Constituents in Ephedra foliata Naturally Growing in Iraq by TLC, GC-MS and UPLC-ESI-MS/MS. (2020, December 27). Iraqi Journal of Pharmaceutical Sciences.

- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.).

- The biosynthesis and roles of N-acylethanolamines in plants. (n.d.). ResearchGate.

- Which Foods Have Phenylethylamine (PEA)? (n.d.). Everyday Health.

Sources

- 1. Halostachine - Wikipedia [en.wikipedia.org]

- 2. This compound (6589-55-5) for sale [vulcanchem.com]

- 3. Buy this compound | 6589-55-5 [smolecule.com]

- 4. Compound Information Page [nimh-repository.rti.org]

- 5. Buy Halostachine | 495-42-1 [smolecule.com]

- 6. myadlm.org [myadlm.org]

- 7. Ephedra (plant) - Wikipedia [en.wikipedia.org]

- 8. Chemical composition of various Ephedra species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview on Citrus aurantium L.: Its Functions as Food Ingredient and Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Citrus aurantium L. Active Constituents, Biological Effects and Extraction Methods. An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 12. Alkaloid Isolation & Purification - Video | Study.com [study.com]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. jocpr.com [jocpr.com]

- 15. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 20. iris.uniroma1.it [iris.uniroma1.it]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Chemical constituents of the stems of Ephedra sinica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

Unraveling the Synthesis of N-methylphenylethanolamine in Halostachys caspica: A Technical Guide to a Proposed Biosynthetic Pathway

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: N-methylphenylethanolamine, also known as halostachine, is a biogenic amine first isolated from the halophytic shrub Halostachys caspica.[1][2][3] This compound and its structural analogues have garnered interest for their potential pharmacological activities. Despite its known presence, the precise biosynthetic pathway of this compound in H. caspica has not been fully elucidated. This technical guide presents a proposed biosynthetic pathway, drawing upon established principles of alkaloid biosynthesis in plants and analogous enzymatic reactions in other organisms. Furthermore, this document provides a comprehensive framework of experimental protocols for the systematic investigation and validation of this proposed pathway in Halostachys caspica, thereby offering a roadmap for future research and potential biotechnological applications.

Introduction: The Significance of this compound

This compound is a phenethylamine alkaloid structurally related to synephrine and ephedrine.[1][2] Its presence in Halostachys caspica, a plant adapted to extreme saline environments, suggests a potential role in the plant's defense mechanisms or adaptation to stress.[4] For researchers and drug development professionals, understanding the biosynthesis of this compound is paramount for several reasons:

-

Metabolic Engineering: Elucidation of the pathway opens avenues for the heterologous production of this compound in microbial or plant-based systems, ensuring a sustainable and controlled supply.

-

Drug Discovery: Knowledge of the biosynthetic enzymes can inform the enzymatic synthesis of novel derivatives with potentially enhanced therapeutic properties.

-

Chemotaxonomy and Plant Biochemistry: A detailed understanding of this pathway contributes to the broader knowledge of secondary metabolism in extremophiles and the evolution of alkaloid biosynthesis.

This guide is structured to first present the scientifically reasoned, proposed biosynthetic pathway for this compound in H. caspica. Subsequently, it will provide detailed, actionable experimental protocols for researchers to validate this hypothesis, from gene discovery to enzyme characterization.

A Proposed Biosynthetic Pathway for this compound in Halostachys caspica

Based on analogous pathways for similar biogenic amines in the plant and animal kingdoms, we propose a three-step enzymatic pathway originating from the aromatic amino acid L-phenylalanine.

Caption: Proposed biosynthetic pathway of this compound.

Step 1: Decarboxylation of L-Phenylalanine to Phenethylamine

The initial committed step is likely the decarboxylation of L-phenylalanine to produce phenethylamine. This reaction is catalyzed by a class of pyridoxal 5'-phosphate (PLP)-dependent enzymes known as aromatic L-amino acid decarboxylases (AADCs) or more specifically, phenylalanine decarboxylase (PADC).[5]

-

Enzyme: Phenylalanine Decarboxylase (PADC) or a broader substrate Aromatic L-Amino Acid Decarboxylase (AADC).

-

Causality: The removal of the carboxyl group from L-phenylalanine is a common entry point for the biosynthesis of numerous phenethylamine alkaloids in plants.[6] While some plant AADCs can produce phenylacetaldehyde, others, like those found in tomato, are known to produce phenylethylamine.[4] The presence of phenethylamine and related compounds in various plant species supports this initial step.[7]

Step 2: Hydroxylation of Phenethylamine to Phenylethanolamine

The second step involves the β-hydroxylation of phenethylamine to form phenylethanolamine. This reaction is analogous to the conversion of dopamine to norepinephrine in the catecholamine biosynthesis pathway, which is catalyzed by dopamine β-hydroxylase (DBH), a copper-containing monooxygenase.[8][9]

-

Enzyme: A putative Phenethylamine β-Hydroxylase (PEH), likely a dopamine β-hydroxylase-like enzyme.

-

Causality: The introduction of a hydroxyl group at the β-position of the ethylamine side chain is a critical modification. While a specific phenethylamine β-hydroxylase has not been extensively characterized in plants, the existence of DBH in animals provides a strong precedent for such an enzymatic activity.[10] The identification of a gene in the H. caspica genome with homology to DBH would be a key indicator for this step.

Step 3: N-methylation of Phenylethanolamine to this compound

The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of phenylethanolamine, yielding this compound. This reaction is catalyzed by an N-methyltransferase.

-

Enzyme: A putative Phenylethanolamine N-Methyltransferase (PNMT)-like enzyme.

-

Causality: In mammalian systems, PNMT catalyzes the conversion of norepinephrine to epinephrine, a structurally similar reaction.[11][12] Crucially, it has been demonstrated that PNMT can utilize phenylethanolamine as a substrate to produce this compound.[11][13] Therefore, it is highly probable that a homologous plant N-methyltransferase exists in H. caspica that performs this terminal methylation step.

Experimental Protocols for Pathway Validation in Halostachys caspica

To validate the proposed biosynthetic pathway, a multi-faceted approach combining transcriptomics, gene characterization, enzyme assays, and metabolite profiling is required.

Caption: Experimental workflow for pathway validation.

Gene Discovery via Transcriptomics

The initial step is to identify the candidate genes encoding the enzymes of the proposed pathway.

Protocol 1: Transcriptome Sequencing and Bioinformatic Analysis

-

Tissue Collection: Collect various tissues from Halostachys caspica (e.g., young shoots, stems, roots) and immediately freeze in liquid nitrogen. The rationale is that biosynthetic genes may be differentially expressed across tissues.

-

RNA Extraction and Sequencing: Extract total RNA from each tissue type and perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

De Novo Transcriptome Assembly: In the absence of a reference genome, perform a de novo assembly of the sequencing reads to construct a set of transcripts.

-

Gene Annotation: Annotate the assembled transcripts by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database).

-

Homology-Based Gene Identification: Specifically search the annotated transcriptome for sequences with significant homology to known:

-

Aromatic L-amino acid decarboxylases (AADCs) from other plants (e.g., Petunia hybrida, Solanum lycopersicum).

-

Dopamine β-hydroxylase (DBH) from animal sources and homologous monooxygenases from plants.

-

Phenylethanolamine N-methyltransferase (PNMT) from animal sources and plant N-methyltransferases.

-

-

Candidate Gene Selection: Select candidate genes based on high sequence similarity and the presence of conserved domains characteristic of these enzyme families.

Functional Characterization of Candidate Genes

Once candidate genes are identified, their enzymatic function must be validated.

Protocol 2: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes from H. caspica cDNA and clone them into suitable expression vectors (e.g., pET vectors for E. coli or pEAQ vectors for transient expression in Nicotiana benthamiana).

-

Heterologous Protein Expression: Transform the expression constructs into the chosen host (E. coli or Agrobacterium tumefaciens for infiltration of N. benthamiana) and induce protein expression.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assays:

-

PADC/AADC Assay: Incubate the purified candidate decarboxylase with L-phenylalanine as the substrate. Monitor the formation of phenethylamine using HPLC or LC-MS/MS.

-

PEH-like Assay: Incubate the purified candidate hydroxylase with phenethylamine in the presence of necessary co-factors (ascorbate and a copper source). Analyze the reaction mixture for the production of phenylethanolamine by LC-MS/MS.

-

PNMT-like Assay: Incubate the purified candidate N-methyltransferase with phenylethanolamine and the methyl donor S-adenosyl-L-methionine (SAM). Detect the formation of this compound using LC-MS/MS.

-

-

Kinetic Analysis: For each confirmed enzyme, perform kinetic studies to determine key parameters such as Km and Vmax for their respective substrates.

| Enzyme Candidate | Substrate | Co-factor(s) | Product | Analytical Method |

| PADC/AADC | L-Phenylalanine | Pyridoxal 5'-phosphate | Phenethylamine | HPLC, LC-MS/MS |

| PEH-like | Phenethylamine | Ascorbate, Cu2+ | Phenylethanolamine | LC-MS/MS |

| PNMT-like | Phenylethanolamine | S-adenosyl-L-methionine | This compound | LC-MS/MS |

Table 1: Summary of In Vitro Enzyme Assays

In Planta Metabolite Profiling

To provide in vivo evidence for the proposed pathway, the presence and relative abundance of the pathway intermediates and the final product should be determined in H. caspica.

Protocol 3: LC-MS/MS-based Metabolite Analysis

-

Metabolite Extraction: Harvest fresh H. caspica tissues and perform a metabolite extraction using a suitable solvent system (e.g., 80% methanol).

-

LC-MS/MS Analysis: Analyze the plant extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Compound Identification and Quantification:

-

Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method for the targeted detection and quantification of L-phenylalanine, phenethylamine, phenylethanolamine, and this compound.

-

Use authentic chemical standards for each compound to confirm retention times and fragmentation patterns, and to generate calibration curves for absolute quantification.

-

-

Correlation Analysis: Correlate the expression levels of the candidate biosynthetic genes (from RNA-Seq data) with the abundance of the corresponding metabolites in different tissues. A positive correlation would provide strong evidence for the involvement of these genes in the pathway.

Conclusion and Future Perspectives

The proposed biosynthetic pathway provides a robust and scientifically grounded hypothesis for the formation of this compound in Halostachys caspica. The experimental framework detailed in this guide offers a clear and systematic approach to validate this pathway, from gene discovery to in planta metabolite analysis. Successful elucidation of this pathway will not only be a significant contribution to the field of plant biochemistry but will also lay the groundwork for the metabolic engineering and biotechnological production of this and related pharmacologically active alkaloids. Future work could also involve gene silencing techniques (e.g., RNAi) in a related transformable plant model to further confirm gene function in vivo.

References

-

Sattely, E.S., et al. (2020). Discovery and engineering of colchicine alkaloid biosynthesis. Nature, 584(7819), 466-473. Available at: [Link]

-

Wang, L., et al. (2013). Discovery of genes related to steroidal alkaloid biosynthesis in Fritillaria cirrhosa by generating and mining a dataset of expressed sequence tags (ESTs). Journal of Medicinal Plants Research, 7(44), 3249-3259. Available at: [Link]

-

Zhou, L.G., et al. (2011). Secondary Metabolites from Halostachys caspica and Their Antimicrobial and Antioxidant Activities. Records of Natural Products, 5(2), 127-131. Available at: [Link]

-

Tatsis, E.C., & O'Connor, S.E. (2020). The scaffold-forming steps of plant alkaloid biosynthesis. Natural Product Reports, 37(10), 1339-1364. Available at: [Link]

-

Zhou, L.G., et al. (2011). Secondary metabolites from Halostachys caspica and their antimicrobial and antioxidant activities. Records of Natural Products, 5(2), 127. Available at: [Link]

-

Li, Y., et al. (2010). Flavonoids from Halostachys caspica and Their Antimicrobial and Antioxidant Activities. Molecules, 15(10), 7349-7357. Available at: [Link]

-

Chen, S., et al. (2022). Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale. Frontiers in Plant Science, 13, 949174. Available at: [Link]

-

Ko, J.H., et al. (2018). Aromatic amino acid decarboxylase is involved in volatile phenylacetaldehyde production in loquat (Eriobotrya japonica) flowers. Journal of Plant Physiology, 228, 114-121. Available at: [Link]

-

Sattely, E.S., et al. (2020). Discovery and engineering of colchicine alkaloid biosynthesis. Nature, 584(7819), 466-473. Available at: [Link]

-

Wikipedia. (n.d.). Halostachine. Retrieved from [Link]

-

Zhou, L.G., et al. (2011). Secondary Metabolites from Halostachys caspica and Their Antimicrobial and Antioxidant Activities. Records of Natural Products, 5(2), 127-131. Available at: [Link]

-

Smith, T.A. (1977). Phenethylamine and related compounds in plants. Phytochemistry, 16(1), 9-18. Available at: [Link]

-

Kaminaga, Y., et al. (2006). Plant Phenylacetaldehyde Synthase Is a Bifunctional Homotetrameric Enzyme That Catalyzes Phenylalanine Decarboxylation and Oxidation. Journal of Biological Chemistry, 281(33), 23357-23366. Available at: [Link]

-

Nützmann, H.W., et al. (2016). Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways. Natural Product Reports, 33(9), 1034-1053. Available at: [Link]

-

Cloud-Clone Corp. (n.d.). Halostachine (Hal). Retrieved from [Link]

-

Günther, J., et al. (2019). Separate Pathways Contribute to the Herbivore-Induced Formation of 2-Phenylethanol in Poplar. Plant Physiology, 180(2), 1239-1254. Available at: [Link]

-

Kaminaga, Y., et al. (2006). Plant phenylacetaldehyde synthase is a bifunctional homotetrameric enzyme that catalyzes phenylalanine decarboxylation and oxidation. The Journal of biological chemistry, 281(33), 23357–23366. Available at: [Link]

-

Wikipedia. (n.d.). Phenylethanolamine N-methyltransferase. Retrieved from [Link]

-

Li, X., et al. (2023). Dopamine biosynthesis in plants. bioRxiv. Available at: [Link]

-

Dai, W.D., et al. (2018). Biochemical Evaluation of the Decarboxylation and Decarboxylation-Deamination Activities of Plant Aromatic Amino Acid Decarboxylases. Molecules, 23(11), 2999. Available at: [Link]

-

de la Torre, F., et al. (2022). Integrative omics approaches for biosynthetic pathway discovery in plants. Natural Product Reports, 39(10), 1836-1852. Available at: [Link]

-

SNS Courseware. (n.d.). Techniques for Elucidation of Biosynthetic Pathways (or) Biogenetic Studies. Retrieved from [Link]

-

Han, Q., et al. (2010). Crystal Structure and Substrate Specificity of Drosophila 3,4-Dihydroxyphenylalanine Decarboxylase. PLoS ONE, 5(1), e8826. Available at: [Link]

-

Louie, G.V., et al. (2018). Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase. Plant Physiology, 176(2), 1434-1449. Available at: [Link]

-

McGilvery, R.W., & Cohen, P.P. (1948). The substrate specificity of the tyrosine decarboxylase of Streptococcus faecalis. The Journal of biological chemistry, 174(3), 813–816. Available at: [Link]

-

Kulma, A., & Szopa, J. (2007). Functions of dopamine in plants: a review. Plant Science, 172(3), 446-454. Available at: [Link]

-

Nützmann, H.W., et al. (2016). Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways. Natural product reports, 33(9), 1034–1053. Available at: [Link]

-

Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

-

WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

YouTube. (2024). BIOSYNTHESIS OF AMINO ACIDS-Aromatic family (Tryptophan, Phenylalanine, Tyrosine). Retrieved from [Link]

-

GeneCards. (n.d.). PNMT Gene. Retrieved from [Link]

-

Fellman, J.H., & Devlin, M.K. (1962). The Syntheses and Substrate Specificity for Mammalian Dihydroxyphenylalanine Decarboxylase of 3-, 4-, 5-, and 6-Methyl-2-hydroxy. Journal of Medicinal Chemistry, 5(6), 1148-1155. Available at: [Link]

-

Grunewald, G.L., et al. (2008). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Journal of the American Chemical Society, 130(49), 16751-16759. Available at: [Link]

-

Muñoz-Merida, A., et al. (2016). Crystal structure of tyrosine decarboxylase and identification of key residues involved in conformational swing and substrate binding. The FEBS journal, 283(15), 2859–2875. Available at: [Link]

-

Kim, H., et al. (2015). Metabolic engineering of 2-phenylethanol pathway producing fragrance chemical and reducing lignin in Arabidopsis. Biotechnology for Biofuels, 8, 83. Available at: [Link]

-

Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132. Available at: [Link]

-

Wallace, E.F., et al. (1974). Studies on the Carbohydrate Moiety of Dopamine β-Hydroxylase: Interaction of the Enzyme with Concanavalin A. Proceedings of the National Academy of Sciences of the United States of America, 71(8), 3217–3220. Available at: [Link]

-

Taylor & Francis. (n.d.). Phenylethanolamine n-methyltransferase – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine beta-hydroxylase. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine. Retrieved from [Link]

-

Mahmoodi, N., et al. (2013). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 135(31), 11463-11466. Available at: [Link]

-

Mahmoodi, N., et al. (2014). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. ACS Medicinal Chemistry Letters, 5(8), 921-925. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Separate Pathways Contribute to the Herbivore-Induced Formation of 2-Phenylethanol in Poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Phenylalanine decarboxylase - Creative Enzymes [creative-enzymes.com]

- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 7. [PDF] Phenethylamine and related compounds in plants | Semantic Scholar [semanticscholar.org]

- 8. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 9. Dopamine - Wikipedia [en.wikipedia.org]

- 10. Studies on the Carbohydrate Moiety of Dopamine β-Hydroxylase: Interaction of the Enzyme with Concanavalin A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 12. PNMT - Creative Enzymes [creative-enzymes.com]

- 13. Phenylethanolamine - Wikipedia [en.wikipedia.org]

Pharmacological profile of N-methylphenylethanolamine (Halostachine).

An In-Depth Technical Guide to the Pharmacological Profile of N-methylphenylethanolamine (Halostachine)

Abstract

This compound, commonly known as Halostachine, is a naturally occurring protoalkaloid found in various plant species, including Halostachys caspica.[1][2] Structurally classified as a β-hydroxy-phenethylamine, it is closely related to endogenous catecholamines like epinephrine and other sympathomimetic agents such as ephedrine and synephrine.[2][3] This guide provides a comprehensive technical overview of the pharmacological profile of Halostachine, intended for researchers, scientists, and drug development professionals. We will delve into its molecular mechanism of action, receptor binding characteristics, downstream signaling effects, pharmacokinetics, and physiological impact. This document synthesizes preclinical data to offer a detailed understanding of Halostachine's interaction with adrenergic and other receptor systems, supported by field-proven experimental methodologies.

Introduction: Chemical Identity and Structural Context

Halostachine is the N-methylated derivative of phenylethanolamine.[2] Its chemical structure features a phenethylamine backbone with a hydroxyl group at the beta-carbon and a methyl group on the terminal amine.[4] This structure confers chirality, with the naturally occurring form being the levorotatory (-)-(R)-enantiomer, though synthetic preparations are often racemic.[2] The presence of the β-hydroxyl group and the N-methyl moiety are critical determinants of its pharmacological activity, distinguishing it from its parent compound, phenylethanolamine, and influencing its interaction with adrenergic receptors. Unlike epinephrine, Halostachine lacks the 3,4-dihydroxy (catechol) group on the phenyl ring, which significantly reduces its potency and alters its receptor activation profile.[5]

Molecular Pharmacology: Receptor Interaction and Functional Activity

The primary mechanism of action for Halostachine is its interaction with adrenergic receptors (adrenoceptors), a class of G-protein coupled receptors (GPCRs). It exhibits a complex profile, acting as a partial agonist at β-adrenergic receptors while also interacting with α-adrenergic and trace amine-associated receptors.

Adrenergic Receptor Binding and Agonism

Halostachine's sympathomimetic effects are primarily mediated through its activity at adrenergic receptors. However, its efficacy is considerably lower than that of the endogenous full agonist, epinephrine.

-

β2-Adrenergic Receptor (β2-AR): In vitro studies have demonstrated that Halostachine is a partial agonist at the β2-AR.[1][5] One key study using transfected HEK293 cells found that Halostachine was approximately 19% as effective as epinephrine in maximally stimulating cAMP accumulation, a hallmark of β2-AR activation.[2] Its binding affinity is also substantially lower, reported to be approximately 1/120th that of epinephrine.[2] This partial agonism means that even at saturating concentrations, Halostachine produces a submaximal response. In the presence of a full agonist like epinephrine, it can act as a competitive antagonist, potentially reducing the overall adrenergic signal.[5]

-

α-Adrenergic Receptors (α-AR): While its β-AR activity is more characterized, in vivo evidence suggests Halostachine also interacts with α-adrenergic receptors.[5] Physiological effects observed in dogs, such as mydriasis (pupil dilation), are indicative of α1-AR agonism.[5] The initial tachycardia followed by bradycardia and elevated body temperature also point towards a mixed α and β receptor interaction profile.[5]

-

Trace Amine-Associated Receptor 1 (TAAR1): More recent research has identified Halostachine as an agonist of the human trace amine-associated receptor 1 (TAAR1).[6] TAAR1 is another GPCR that responds to endogenous trace amines and is involved in modulating monoaminergic systems. Halostachine activates TAAR1 with moderate potency.[6]

Quantitative Pharmacological Data

To contextualize the activity of Halostachine, its key pharmacological parameters are summarized below. Data is compared to the endogenous full agonist, Epinephrine, and the potent synthetic full agonist, Isoproterenol.

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Intrinsic Activity (α) (Emax) |

| Halostachine | Human β2-AR | ~120x weaker than Epinephrine[2] | - | ~19% of Epinephrine[2] |

| Halostachine | Human TAAR1 | - | 74 µM[6] | 104% of Phenethylamine[6] |

| Epinephrine | Human β2-AR | High | High | 100% (Reference) |

| Isoproterenol | Human β2-AR | Very High | Very High | ≥100% (Reference Full Agonist) |

Downstream Signaling Pathways

Activation of β2-adrenergic receptors by an agonist like Halostachine initiates a well-defined intracellular signaling cascade via the Gs protein pathway.[7][8]

-

Receptor Activation: Halostachine binds to the extracellular domain of the β2-AR, inducing a conformational change.

-

G-Protein Coupling: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The Gαs-GTP subunit dissociates and activates adenylyl cyclase (AC), a membrane-bound enzyme.

-

cAMP Production: AC catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream target proteins to elicit a cellular response, such as smooth muscle relaxation.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Halostachine - Wikipedia [en.wikipedia.org]

- 3. O696 | Halostachine (Hal)- Cloud-Clone Corp. [cloud-clone.com]

- 4. Buy Halostachine | 495-42-1 [smolecule.com]

- 5. High Tower Pharmacology: Pharmacology of Halostachine [hightowerpharmacology.blogspot.com]

- 6. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stereospecific Biological Activity of (R)- and (S)-N-methylphenylethanolamine Enantiomers

Abstract: The principle of stereoselectivity is a cornerstone of modern pharmacology and drug development. Chiral molecules, though chemically identical in composition, can exhibit profoundly different physiological effects. This technical guide provides an in-depth analysis of the distinct biological activities of the (R)- and (S)-enantiomers of N-methylphenylethanolamine (NMPEA), a phenylethanolamine alkaloid also known as halostachine. By examining the structural basis of their interactions with adrenergic and other monoamine systems, we elucidate the critical importance of chiral purity in research and therapeutic applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a detailed comparative analysis of the enantiomers' pharmacodynamics and pharmacokinetics but also field-proven, step-by-step protocols for their experimental evaluation.

Introduction: The Imperative of Chirality in Pharmacology

This compound (NMPEA) is a naturally occurring β-hydroxylated phenethylamine found in various plants, including the Asian shrub Halostachys caspica.[1] Structurally related to endogenous catecholamines like epinephrine and norepinephrine, NMPEA's pharmacological properties have garnered significant interest. The presence of a hydroxyl group on the benzylic carbon creates a chiral center, resulting in two non-superimposable mirror-image isomers, or enantiomers: (R)-(-)-N-methylphenylethanolamine and (S)-(+)-N-methylphenylethanolamine.[1]

In drug development, treating enantiomers as distinct chemical entities is not merely an academic exercise; it is a fundamental requirement for safety and efficacy. Biological systems, from enzymes to receptors, are inherently chiral, leading to stereospecific interactions that can result in one enantiomer being therapeutically active while the other is inactive, or, in some cases, responsible for adverse effects. For phenylethanolamine-type compounds, this stereoselectivity is particularly pronounced at adrenergic receptors, where the (R) configuration is typically essential for potent agonist activity.[2][3]

This guide will deconstruct the biological activity of the NMPEA enantiomers, providing a robust framework for understanding their differential pharmacology and equipping researchers with the methodologies required to precisely characterize them.

Physicochemical and Stereochemical Properties

-

Chemical Name: 2-(Methylamino)-1-phenylethanol

-

Molecular Formula: C₉H₁₃NO

-

Molar Mass: 151.21 g/mol

-

Chiral Center: The benzylic carbon atom (C1) bearing the hydroxyl group.

The (R) and (S) designations are based on the Cahn-Ingold-Prelog priority rules. The naturally occurring alkaloid, halostachine, is the levorotatory (R)-enantiomer.[1] Synthetic preparations of NMPEA are often produced as a racemic mixture, containing equal amounts of both enantiomers.[1] The ability to separate and study these enantiomers in isolation is paramount to understanding their true pharmacological profiles.

Comparative Pharmacodynamics: An Enantioselective View

The primary mechanism of action for NMPEA is its interaction with the adrenergic system. However, its effects on other monoamine systems, such as transporters, also warrant consideration.

Adrenergic System Activity: The Dominance of the (R)-Enantiomer

Adrenergic receptors (ARs) are G-protein coupled receptors (GPCRs) that mediate the effects of epinephrine and norepinephrine. They are broadly classified into α and β subtypes. For β-phenylethylamine derivatives, the spatial arrangement of the hydroxyl group is critical for receptor binding and activation.

General Principle of Stereoselectivity: For agonists of the phenylethanolamine class, the (R)-configuration at the β-hydroxyl carbon is consistently associated with higher affinity and intrinsic activity at both α- and β-adrenergic receptors.[2] This is because the (R)-enantiomer's hydroxyl group can form a crucial hydrogen bond with a specific serine residue in the binding pocket of the receptor, an interaction that is sterically hindered for the (S)-enantiomer. Studies on norepinephrine, a closely related endogenous catecholamine, demonstrate this principle clearly, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[2] Similarly, the bronchodilatory effects of the β2-agonist albuterol are attributed almost exclusively to its (R)-enantiomer, which possesses a much greater affinity for the β2-adrenergic receptor than the (S)-form.

This compound (NMPEA): While direct, side-by-side comparative studies on the NMPEA enantiomers are not extensively published, we can infer their activity based on this established structure-activity relationship (SAR).

-

(R)-N-methylphenylethanolamine: This enantiomer is predicted to be the biologically active form at adrenergic receptors. It is expected to act as an agonist, particularly at β-adrenergic receptors, leading to downstream signaling events such as the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Racemic NMPEA has been shown to possess approximately three times the binding affinity for the β2-adrenergic receptor compared to its parent compound, phenylethanolamine.[1] It is highly probable that this activity is predominantly driven by the (R)-enantiomer.

-

(S)-N-methylphenylethanolamine: This enantiomer is expected to have significantly lower affinity and efficacy at adrenergic receptors. Its contribution to the overall adrenergic activity of the racemic mixture is likely to be minimal. In some cases, the "inactive" enantiomer can even contribute to off-target effects or antagonize the active form, although this has not been specifically demonstrated for NMPEA.

The following table summarizes the expected activity profile based on established SAR for the phenylethanolamine class.

| Enantiomer | Expected Adrenergic Receptor Affinity | Expected Functional Activity |

| (R)-NMPEA | Moderate to High | Agonist (particularly at β-ARs) |

| (S)-NMPEA | Very Low | Negligible Agonist Activity |

Monoamine Transporter Interactions

Beyond direct receptor binding, phenethylamines can interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] These transporters are responsible for the reuptake of neurotransmitters from the synapse. Inhibition or reversal of this transport can significantly elevate synaptic neurotransmitter levels.

Studies on related chiral phenylethylamine derivatives have shown that stereoselectivity is also a key factor in transporter interactions.[5][6] For example, with N-alkylated 4-methylamphetamine analogs, the (S)-enantiomers are consistently more potent than the (R)-enantiomers at DAT, NET, and SERT.[7] While specific data for the NMPEA enantiomers is scarce, it is plausible that they exhibit differential activity at these transporters, which could contribute to their overall pharmacological profile. This represents a critical area for future investigation.

Enantioselective Pharmacokinetics and Metabolism

Metabolizing enzymes, particularly cytochrome P450 (CYP) isoenzymes, are chiral and can exhibit profound stereoselectivity.[6] This means that the (R)- and (S)-enantiomers of a drug can be metabolized at different rates, leading to different plasma concentrations and durations of action.

NMPEA is known to be a substrate for monoamine oxidases (MAO-A and MAO-B), which are involved in its degradation.[8] It is highly likely that this enzymatic degradation is stereoselective. For instance, with the drug omeprazole, the (R)-enantiomer is primarily metabolized by CYP2C19, while the (S)-enantiomer is a substrate for CYP3A4, leading to significant differences in their oral bioavailability. This highlights the necessity of characterizing the metabolic fate of each NMPEA enantiomer independently to fully understand the pharmacokinetics of the racemic mixture.

Experimental Methodologies: A Practical Guide

To empirically validate the predicted stereospecific activities of the NMPEA enantiomers, rigorous in vitro pharmacological assays are required. The following protocols are presented as self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.

Protocol 1: Competitive Radioligand Binding Assay for Adrenergic Receptor Affinity

Principle: This assay quantifies the affinity (Ki) of a test compound (e.g., (R)- or (S)-NMPEA) for a specific receptor by measuring its ability to compete with and displace a radiolabeled ligand of known high affinity and specificity. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

Detailed Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human adrenergic receptor of interest (e.g., β2-AR in HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add assay buffer, the radioligand (e.g., [³H]-dihydroalprenolol for β-ARs) at a concentration near its Kd, and the membrane preparation.

-

Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a potent, unlabeled antagonist (e.g., 10 µM propranolol) to saturate all specific binding sites.

-

Competition Wells: Add assay buffer, the radioligand, the membrane preparation, and serial dilutions of the test compound ((R)-NMPEA or (S)-NMPEA).

-

Rationale: The difference between Total Binding and NSB represents the specific binding of the radioligand to the receptor. The competition curve demonstrates the displacement of this specific binding by the test compound.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.

-

-

Termination and Harvesting:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to minimize dissociation of the radioligand while removing unbound radioactivity.

-

-

Quantification and Data Analysis:

-

Dry the filter mats and add scintillation cocktail.

-

Count the radioactivity on each filter using a scintillation counter.

-

Subtract the NSB counts from all other wells to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Accumulation Functional Assay for Agonist Potency

Principle: This cell-based assay measures the functional consequence of receptor activation. For Gs-coupled receptors like the β-adrenergic receptors, agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This assay quantifies cAMP levels to determine the potency (EC₅₀) and efficacy (Emax) of a test compound.

Detailed Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Use a cell line expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human β2-AR).

-

Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds ((R)-NMPEA and (S)-NMPEA) and a known full agonist (e.g., Isoproterenol, as a positive control) in stimulation buffer. The buffer should contain a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of newly synthesized cAMP.

-

Rationale: The PDE inhibitor is crucial for signal amplification and accumulation, ensuring a robust and measurable response.

-

-

Cell Stimulation:

-

Carefully remove the culture medium from the cells.

-

Pre-incubate the cells with the stimulation buffer containing the PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Add the diluted compounds (and controls) to the respective wells.

-

Incubate the plate at 37°C for a predetermined optimal stimulation time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells by adding the lysis buffer provided with a commercial cAMP detection kit.

-

Quantify cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

-